Methyl 5-(chlorosulfonyl)-2-methylbenzoate
Overview
Description
Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO4S and its molecular weight is 248.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Methyl 5-(chlorosulfonyl)-2-methylbenzoate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound (CAS Number: 866358-17-0) is characterized by the presence of a chlorosulfonyl group attached to a methylbenzoate structure. This unique configuration may contribute to its biological properties, particularly as an inhibitor in various biochemical pathways.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antibacterial and anticancer agent. The compound's mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes findings from various studies on related compounds:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Not specifically tested | TBD | Potential enzyme inhibition |
Methyl N-[5-(3′-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate | U87 (glioblastoma) | 0.200 | Antimitotic activity |
Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Various cancer lines | <0.500 | Induces apoptosis |
Case Studies
- In Vitro Studies : A study investigating similar sulfonamide compounds found that they exhibited cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range. The mechanism involved interference with cellular signaling pathways leading to apoptosis .
- Combination Therapy : Research has shown that combining sulfonamide derivatives with radiation therapy enhances the effectiveness of treatment in glioblastoma models, suggesting a synergistic effect that could be applicable to this compound .
- Targeted Delivery : Advances in drug delivery systems have highlighted the potential for targeted delivery of sulfonamide-based compounds to improve therapeutic efficacy while minimizing side effects .
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIPOHPNRRSUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866358-17-0 | |
Record name | methyl 5-(chlorosulfonyl)-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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